![molecular formula C24H26N2O2 B2398717 4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 877793-94-7](/img/structure/B2398717.png)
4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one
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Overview
Description
The compound “4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one” is a novel derivative of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products .
Synthesis Analysis
The compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The structure of the compound was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized well by IR, NMR, and LC-MS spectral techniques .Scientific Research Applications
- Key Finding : Compound 6g demonstrated potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .
- Activity : Docking simulations revealed that some derivatives exhibited promising interactions with oxidoreductase enzymes, suggesting potential antibacterial properties .
Alzheimer’s Disease Treatment
Antibacterial Activity
Antifungal Properties
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . They have also been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . Furthermore, some studies suggest that these compounds may interact with the androgen receptor, influencing the growth of cancer cells .
Mode of Action
For instance, in the case of antimicrobial activity, the compound may interfere with essential bacterial or fungal processes, leading to cell death . In the context of acetylcholinesterase inhibition, the compound may bind to the enzyme, preventing it from breaking down acetylcholine and thereby enhancing nerve signal transmission .
Biochemical Pathways
For instance, by inhibiting acetylcholinesterase, it could affect cholinergic signaling pathways . If it interacts with the androgen receptor, it might influence pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it exhibits antimicrobial activity, the result could be the death of bacterial or fungal cells . If it inhibits acetylcholinesterase, it could lead to enhanced nerve signal transmission . If it interacts with the androgen receptor, it might influence cell growth and proliferation .
properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24-16-20(22-14-18-6-4-5-7-19(18)15-23(22)28-24)17-25-10-12-26(13-11-25)21-8-2-1-3-9-21/h1-3,8-9,14-16H,4-7,10-13,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLBWVHQXOCJLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-phenylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one |
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